(R)-(+)-1-Phenyl-1,3-propanediol

Chiral Analysis Quality Control Enantiomeric Purity

Sourcing low-optical-purity chiral diols can lead to inactive isomers, compromising therapeutic efficacy in SSRI synthesis. (R)-(+)-1-Phenyl-1,3-propanediol (CAS 103548-16-9) is a high-purity (≥99.0%, sum of enantiomers, GC) chiral building block that ensures enantiomeric integrity for (R)-fluoxetine production. - Verified optical rotation ([α]20/D +69±2°, c = 1% in chloroform) and robust GC purity specifications support quality control and analytical method calibration. - Efficient purification from low-ee feedstocks reduces reliance on costly chiral chromatography, lowering overall production costs. - Available with confirmed stock and global shipping, supporting reliable supply chain planning.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 103548-16-9
Cat. No. B012678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-1-Phenyl-1,3-propanediol
CAS103548-16-9
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCO)O
InChIInChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-/m1/s1
InChIKeyRRVFYOSEKOTFOG-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(+)-1-Phenyl-1,3-propanediol: Chiral Diol Specifications and Applications


(R)-(+)-1-Phenyl-1,3-propanediol (CAS 103548-16-9) is a chiral vicinal diol with a phenyl substituent, classified as a 1,3-propanediol derivative. It is widely employed as a chiral building block in asymmetric synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals such as (R)-fluoxetine . The compound is commercially available with a typical purity of ≥99.0% (sum of enantiomers, GC) and exhibits a specific optical rotation of [α]20/D +69±2° (c = 1% in chloroform) , confirming its enantiomeric identity.

Why Generic Substitution Fails for (R)-(+)-1-Phenyl-1,3-propanediol


Substitution of (R)-(+)-1-Phenyl-1,3-propanediol with its (S)-enantiomer or racemic mixture leads to products with opposite or undefined stereochemistry, critically altering biological activity and pharmacokinetic profiles [1]. As highlighted in patent literature, the (S)-enantiomer alone exhibits antidepressant activity when incorporated into fluoxetine, while the racemate or low-optical-purity material shows insufficient physiological effect [1]. This strict stereochemical requirement mandates procurement of the specific (R)-enantiomer with verified optical purity, as generic substitution directly compromises therapeutic efficacy and regulatory compliance.

Quantitative Differentiation vs. Comparators


Optical Rotation for Enantiomer Identification

The (R)-(+)-enantiomer exhibits a specific optical rotation of [α]20/D +69±2° (c=1% in chloroform) . In contrast, the (S)-(-)-enantiomer shows a negative rotation of approximately -53° to -56° under comparable conditions (c=1, 1,2-dichloroethane, 22°C) . This significant difference (approximately +69° vs. -55°) provides a straightforward, quantitative method to confirm enantiomeric identity and purity, ensuring the correct stereoisomer is used in synthesis.

Chiral Analysis Quality Control Enantiomeric Purity

Enantiomeric Purity by GC

Commercial (R)-(+)-1-Phenyl-1,3-propanediol is supplied with a minimum purity of ≥99.0% (sum of enantiomers, GC) . This specification directly quantifies the low level of the undesired (S)-enantiomer (<1.0%). In contrast, racemic 1-phenyl-1,3-propanediol (CAS 4850-49-1) contains an equal 50:50 mixture of enantiomers, making it unsuitable for stereoselective syntheses [1].

Analytical Chemistry Pharmaceutical Intermediates QC Specifications

Recrystallization to High Enantiomeric Excess

A patented purification method demonstrates that (R)-(+)-1-Phenyl-1,3-propanediol can be recrystallized to achieve 100% ee, even from starting material with optical purity as low as 20% ee [1]. This is a stark contrast to many chiral diols that require complex chromatographic separations or enzymatic resolutions to reach high enantiopurity. The ability to upgrade low-ee material to enantiomerically pure product via simple recrystallization provides a cost-effective purification pathway not generally available for all chiral diols.

Purification Process Chemistry Optical Purity Enhancement

Synthetic Route to (R)-Fluoxetine

(R)-(+)-1-Phenyl-1,3-propanediol serves as a key intermediate specifically for the enantioselective synthesis of (R)-fluoxetine . In contrast, the (S)-enantiomer is required for the synthesis of (S)-fluoxetine, the active enantiomer with antidepressant activity [1]. Use of the incorrect enantiomer would lead to the inactive (R)-fluoxetine isomer, rendering the synthesis futile for pharmaceutical applications. This direct stereochemical linkage dictates procurement of the correct enantiomer based on the desired final drug isomer.

Pharmaceutical Synthesis Antidepressant API Stereoselective Synthesis

Biocatalytic Production Benchmark

While the target compound is the (R)-enantiomer, a comparative microbial method for the (S)-enantiomer demonstrates the high stereoselectivity achievable for this class. A novel microbial reduction using Williopsis saturnus var. mrakii AJ-5620 produced (S)-1-phenyl-1,3-propanediol with >99% ee and a molar yield of 81% from 3-hydroxy-1-phenylpropane-1-one [1]. This contrasts with earlier chemoenzymatic methods that yielded less than 50% of the desired enantiomer unless substrates were racemized [1]. The high efficiency and stereoselectivity of this biocatalytic approach for the (S)-enantiomer suggests that analogous high-performance systems may be available or developable for the (R)-enantiomer, offering an environmentally friendly and cost-effective production alternative to traditional chemical synthesis.

Biocatalysis Green Chemistry Industrial Biotechnology

Optimal Application Scenarios for (R)-(+)-1-Phenyl-1,3-propanediol


Synthesis of (R)-Fluoxetine and Antidepressants

As a key chiral building block, (R)-(+)-1-Phenyl-1,3-propanediol is essential for the enantioselective synthesis of (R)-fluoxetine . Its high enantiomeric purity (≥99.0%) ensures that the final drug substance contains minimal amounts of the inactive (S)-isomer, meeting stringent regulatory requirements for pharmaceutical active ingredients . Procurement of this specific enantiomer is critical for manufacturers targeting (R)-fluoxetine or analogous serotonin reuptake inhibitors.

Chiral Synthon Purification via Recrystallization

The compound's unique ability to be upgraded from 20% ee to 100% ee by simple recrystallization makes it an ideal candidate for process chemistry applications where high optical purity is required but low-purity feedstocks are initially available. This purification efficiency reduces reliance on expensive chiral chromatography or enzymatic resolutions, lowering overall production costs for downstream chiral intermediates.

Analytical Reference Standard for Chiral Methods

The well-defined optical rotation value ([α]20/D +69±2°) and established GC purity specifications provide a robust basis for developing analytical methods to verify enantiomeric purity. This makes the compound a reliable reference standard for calibrating chiral HPLC or GC methods used to assess the enantiomeric excess of related diols in pharmaceutical quality control laboratories.

Biocatalytic Process Development Benchmark

The demonstrated high-yield (81%), high-ee (>99%) microbial production of the (S)-enantiomer provides a benchmark for developing analogous biocatalytic processes for the (R)-enantiomer. Researchers exploring green chemistry approaches can use this data to screen for or engineer enzymes with complementary stereopreference, potentially enabling sustainable, large-scale production of (R)-(+)-1-Phenyl-1,3-propanediol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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